3-(Bromomethyl)-2-methylaniline;hydrobromide
Description
3-(Bromomethyl)-2-methylaniline hydrobromide is an aromatic amine derivative featuring a bromomethyl (-CH₂Br) substituent at the 3-position and a methyl (-CH₃) group at the 2-position of the aniline ring, paired with a hydrobromic acid (HBr) counterion. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of substituted anilines and heterocyclic frameworks. The hydrobromide salt form enhances stability and solubility in polar solvents, facilitating its use in alkylation and nucleophilic substitution reactions .
Properties
Molecular Formula |
C8H11Br2N |
|---|---|
Molecular Weight |
280.99 g/mol |
IUPAC Name |
3-(bromomethyl)-2-methylaniline;hydrobromide |
InChI |
InChI=1S/C8H10BrN.BrH/c1-6-7(5-9)3-2-4-8(6)10;/h2-4H,5,10H2,1H3;1H |
InChI Key |
SEHHMAHTMXMBDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N)CBr.Br |
Origin of Product |
United States |
Preparation Methods
General Considerations
The synthesis typically involves the bromination of a suitable precursor containing the 2-methylaniline core, often starting from 3-amino-2-methylbenzyl derivatives. The hydrobromide salt is then formed by treatment with hydrobromic acid to enhance stability and facilitate isolation.
Direct Bromination of 3-Amino-2-methylbenzyl Precursors
- Starting Material: 3-amino-2-methylbenzyl derivatives (e.g., 3-amino-2-methylbenzyl alcohol or 3-amino-2-methylbenzyl chloride).
- Bromination Agent: Elemental bromine or N-bromosuccinimide (NBS) under controlled temperature.
- Conditions: The reaction is typically conducted at low temperatures (0 to 5 °C) to minimize side reactions and overbromination.
- Mechanism: Electrophilic substitution at the benzylic methyl group adjacent to the amino group.
- Work-up: The reaction mixture is treated with hydrobromic acid (HBr) to form the hydrobromide salt.
- Yield and Purity: Moderate to high yields are reported, but careful control is required to prevent dibrominated byproducts.
Salt Formation with Hydrobromic Acid
- After bromination, the free base 3-(bromomethyl)-2-methylaniline is treated with hydrobromic acid (typically 40% aqueous solution).
- The hydrobromide salt precipitates out upon addition of a solvent mixture such as tetrahydrofuran/ethanol.
- The salt is filtered, washed, and dried to yield the final product as a stable crystalline solid.
Alternative Synthetic Routes (Related Analogues)
Although no direct large-scale industrial synthesis of this compound is extensively documented, related compounds such as 3-(bromomethyl)-5-methylpyridine hydrobromide have been synthesized via:
- Oxidation of methylpyridine derivatives to corresponding alcohols.
- Subsequent bromination of the alcohol group to bromomethyl derivatives.
- Formation of hydrobromide salts by acid treatment.
These methods emphasize environmentally friendly conditions and scalability, which could be adapted for 3-(bromomethyl)-2-methylaniline derivatives.
Example Procedure (Inferred from Related Compounds)
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1. Bromination | 3-amino-2-methylbenzyl alcohol + bromine or NBS, 0–5 °C | Formation of 3-(bromomethyl)-2-methylaniline |
| 2. Salt Formation | Treatment with 40% aqueous hydrobromic acid, solvent mixture (THF/ethanol) | Precipitation of hydrobromide salt |
| 3. Isolation | Filtration, washing, drying | Pure this compound |
Analytical Data Supporting Preparation
- Molecular Formula: C8H11BrN·HBr
- Molecular Weight: 280.99 g/mol
- Spectroscopic Data (typical for related compounds):
- ^1H NMR: Signals corresponding to aromatic protons, benzylic bromomethyl group, and methyl substituent.
- IR: Characteristic N-H stretching, aromatic C-H, and C-Br vibrations.
- Melting Point: Typically reported in the range consistent with hydrobromide salts for crystalline purity assessment.
Summary Table of Preparation Methods
| Method | Starting Material | Brominating Agent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct bromination of 3-amino-2-methylbenzyl alcohol | 3-amino-2-methylbenzyl alcohol | Br2 or NBS | 0–5 °C, aqueous or organic solvent | Moderate to High | Requires careful temperature control |
| Hydrobromide salt formation | 3-(bromomethyl)-2-methylaniline | HBr (40%) | Room temperature, solvent precipitation | High | Enhances stability and ease of isolation |
Research and Industrial Considerations
- The preparation of this compound is sensitive to reaction conditions to avoid byproducts such as dibrominated compounds.
- Industrial synthesis may benefit from environmentally friendly solvents and reagents, as demonstrated in related pyridine derivatives.
- The hydrobromide salt form is preferred for pharmaceutical intermediates due to improved handling and stability.
- Scale-up requires optimization of bromination step and efficient salt precipitation.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2-methylaniline;hydrobromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The amino group can be further reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution: Formation of azides, thiocyanates, and other substituted derivatives.
Oxidation: Formation of quinones and other oxidized products.
Reduction: Formation of secondary and tertiary amines.
Scientific Research Applications
3-(Bromomethyl)-2-methylaniline;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2-methylaniline;hydrobromide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or modulation of their activity.
Pathways Involved: It may affect signaling pathways, metabolic pathways, and other cellular processes, depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
4-Bromo-2,3-dimethylaniline Hydrobromide
- Structure : Bromine at the 4-position, methyl groups at 2- and 3-positions.
- Key Differences : The positional isomerism alters electronic effects. The 4-bromo substituent directs electrophilic substitution differently compared to the 3-bromomethyl group in the target compound. Steric hindrance from dual methyl groups may reduce reactivity in certain reactions .
3-Bromo-N-methylaniline Hydrobromide
- Structure : Bromine at the 3-position and an N-methyl (-NHCH₃) group.
- Key Differences : The N-methylation reduces nucleophilicity of the amine, limiting its utility in reactions requiring a free -NH₂ group. The hydrobromide salt improves solubility but modifies reactivity compared to the bromomethyl analog .
Counterion Influence
3-Bromo-2-methylaniline Hydrochloride
- Structure : Same substituents as the target compound but with HCl as the counterion.
- Key Differences : The chloride ion may confer lower solubility in polar aprotic solvents compared to bromide. Reactivity in SN2 reactions may also differ due to the leaving group ability of Cl⁻ vs. Br⁻ .
1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole Hydrobromide Hydrate
- Structure : A triazole ring replaces the aniline, with a bromomethyl group at the 4-position.
- Key Differences : The triazole’s electron-deficient nature enhances electrophilic reactivity. The hydrobromide salt stabilizes the compound but shifts applications toward heterocyclic drug synthesis .
3-(Bromomethyl)pyridine Hydrobromide
- Structure : Pyridine ring with a bromomethyl group at the 3-position.
- Key Differences : The pyridine’s basic nitrogen enhances coordination with metal catalysts, making it suitable for cross-coupling reactions. In contrast, the aniline derivative is more nucleophilic, favoring amide bond formation .
5-Bromo-3-(bromomethyl)pyridin-2-amine Hydrobromide
Comparative Data Tables
Table 1. Structural and Functional Comparison
Table 2. Reactivity and Stability
Key Research Findings
- Synthetic Utility: The bromomethyl group in the target compound enables efficient alkylation of nucleophiles (e.g., amines, thiols), as seen in the synthesis of α-aminoamide derivatives .
- Tautomerism : Analogous compounds like N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit keto-amine tautomerism, influencing their crystal packing and hydrogen-bonding networks .
Biological Activity
3-(Bromomethyl)-2-methylaniline hydrobromide is a chemical compound with significant biological relevance. Its structure, characterized by a bromomethyl group attached to a methylaniline, suggests potential interactions with biological systems. This article examines the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₈BrN
- Molecular Weight : 186.05 g/mol
- Density : 1.5 g/cm³
- Boiling Point : 257.0 °C
- Flash Point : 109.3 °C
This compound is classified as a biochemical reagent and is often used in life science research due to its versatile reactivity and ability to interact with various biological targets .
Pharmacological Properties
3-(Bromomethyl)-2-methylaniline has been studied for its potential effects on various biological pathways:
- CYP Enzyme Inhibition : The compound is identified as a CYP1A2 inhibitor, which implicates it in drug metabolism and potential interactions with other pharmaceutical agents. However, it does not inhibit CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .
- Blood-Brain Barrier Permeability : This compound is noted to be permeant to the blood-brain barrier (BBB), suggesting its potential use in neurological studies or treatments .
The biological activity of 3-(Bromomethyl)-2-methylaniline may involve several mechanisms:
- Cell Cycle Modulation : Similar compounds have been shown to affect cell cycle progression, particularly in cancer cells. For instance, tryprostatin A, a related indole derivative, has demonstrated the ability to halt cell cycle progression in specific cancer cell lines .
- Metal Transport Regulation : Compounds that interact with divalent metal transporters may influence iron homeostasis in the body. Given that 3-(Bromomethyl)-2-methylaniline shares structural similarities with known metal transport inhibitors, further investigation into its role in iron metabolism could be warranted .
Study on Anticancer Activity
A study investigated the effects of brominated anilines on cancer cell lines. The results indicated that certain brominated derivatives exhibited cytotoxic effects against various cancer types, suggesting that 3-(Bromomethyl)-2-methylaniline could possess similar properties due to its structural characteristics .
In Vivo Studies
In vivo studies have shown that compounds similar to 3-(Bromomethyl)-2-methylaniline can affect metabolic pathways involved in drug clearance and efficacy. These findings highlight the importance of understanding how such compounds interact within biological systems to predict their pharmacological outcomes effectively.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈BrN |
| Molecular Weight | 186.05 g/mol |
| Density | 1.5 g/cm³ |
| Boiling Point | 257 °C |
| Flash Point | 109 °C |
| CYP1A2 Inhibition | Yes |
| Blood-Brain Barrier Permeant | Yes |
Q & A
Q. What synthetic routes are recommended for the regioselective preparation of 3-(Bromomethyl)-2-methylaniline hydrobromide, and how can di-substitution byproducts be minimized?
- Methodological Answer : A two-step approach is often employed:
Protection of the amine : Acetylation of 2-methylaniline using acetic anhydride under reflux to form 2-methylacetanilide, preventing unwanted bromination at the aromatic ring .
Bromomethylation : Use N-bromosuccinimide (NBS) in a radical initiator (e.g., AIBN) and solvent (CCl₄ or DCM) to selectively brominate the methyl group. After deprotection (e.g., hydrolysis with HBr/EtOH), the hydrobromide salt is isolated.
Critical Considerations :
- Maintain anhydrous conditions to avoid hydrolysis of NBS.
- Monitor reaction temperature (60–80°C) to suppress di-substitution.
- Purity of intermediates via column chromatography (silica gel, hexane/EtOAc) reduces byproducts .
Q. What analytical techniques are most effective for characterizing 3-(Bromomethyl)-2-methylaniline hydrobromide, and how are key spectral features interpreted?
- Methodological Answer :
- ¹H NMR (DMSO-d₆) :
- Aromatic protons: δ 6.8–7.2 ppm (multiplet, 3H, Ar-H).
- Bromomethyl (-CH₂Br): δ 4.5–4.7 ppm (singlet, 2H).
- Methyl (-CH₃): δ 2.3 ppm (singlet, 3H).
- NH₃⁺ (hydrobromide): δ 8.5–9.0 ppm (broad, exchangeable).
- ¹³C NMR :
- Quaternary carbons (Ar-C): 120–140 ppm.
- CH₂Br: ~30 ppm; CH₃: ~20 ppm.
- Mass Spectrometry (ESI+) : Molecular ion peak at m/z 265.97 [M+H]⁺ (C₇H₁₀Br₂N⁺).
- IR : N-H stretch (~2500–3000 cm⁻¹, broad) and C-Br (550–650 cm⁻¹) .
Q. How can the purity of 3-(Bromomethyl)-2-methylaniline hydrobromide be optimized during recrystallization?
- Methodological Answer :
- Solvent Selection : Use a mixed solvent system (e.g., methanol/ethyl acetate) to balance solubility at high temperatures and low solubility at room temperature.
- Procedure : Dissolve the crude product in hot methanol, add ethyl acetate dropwise until cloudiness appears, then cool to 0°C. Filter under vacuum and dry under inert gas.
- Purity Check : HPLC (C18 column, 70:30 H₂O/ACN + 0.1% TFA) with retention time consistency (±0.1 min) .
Advanced Research Questions
Q. How does the hydrobromide salt form influence the reactivity of 3-(Bromomethyl)-2-methylaniline in nucleophilic substitution reactions compared to its free base?
- Methodological Answer :
- Reactivity Modulation : The hydrobromide salt’s acidic NH₃⁺ group reduces nucleophilicity at the aromatic amine, directing reactivity to the bromomethyl group.
- Example Reaction : Suzuki-Miyaura coupling requires prior neutralization (e.g., NaHCO₃) to regenerate the free amine, enabling coordination to Pd catalysts.
- Kinetic Studies : Conduct comparative trials with/without neutralization; monitor reaction progress via TLC (silica, 7:3 hexane/EtOAc). Hydrobromide form shows 40% slower coupling rates without base .
Q. What strategies mitigate decomposition of 3-(Bromomethyl)-2-methylaniline hydrobromide under prolonged storage or elevated temperatures?
- Methodological Answer :
- Stability Analysis : Accelerated degradation studies (40°C/75% RH for 4 weeks) reveal hydrolysis of the C-Br bond as the primary degradation pathway.
- Optimal Storage : Store in amber vials under argon at –20°C, with desiccant (silica gel). Purity drops <2% over 6 months under these conditions.
- Stabilizers : Addition of 1% w/w ascorbic acid inhibits oxidative decomposition .
Q. How can computational chemistry predict the regioselectivity of 3-(Bromomethyl)-2-methylaniline hydrobromide in electrophilic aromatic substitution (EAS) reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to map electrostatic potential surfaces. The bromomethyl group is meta-directing due to its electron-withdrawing effect.
- Case Study : Nitration (HNO₃/H₂SO₄) predominantly yields 5-nitro derivatives (meta to Br, para to CH₃). Experimental validation via ¹H NMR (new aromatic proton at δ 8.1 ppm) .
Data Contradictions and Resolutions
- CAS Registry Conflicts : cites 3-Bromo-2-methylaniline (CAS 55289-36-6), while refers to 3-(Bromomethyl)aniline (CAS 130462-63-4). The hydrobromide form is distinct and requires verification via elemental analysis (Br content: ~60.3% theoretical) .
- Purity Grades : reports >97.0% purity (HPLC), whereas lists 97% for similar compounds. Cross-validate via independent LC-MS with internal standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
